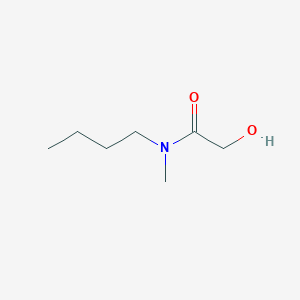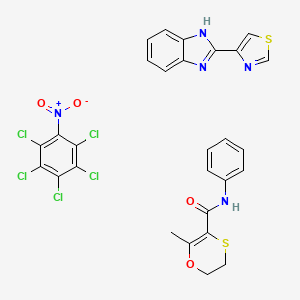
2H-1-Benzopyran-2-one, 7-ethoxy-6-(3-methyl-2-butenyl)-3-(1H-tetrazol-5-yl)-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2H-1-Benzopyran-2-one, 7-ethoxy-6-(3-methyl-2-butenyl)-3-(1H-tetrazol-5-yl)- is a complex organic compound that belongs to the benzopyran family. Benzopyrans are known for their diverse biological activities and are often studied for their potential therapeutic applications. This particular compound features a unique combination of functional groups, including an ethoxy group, a methyl-butenyl side chain, and a tetrazolyl group, which may contribute to its distinct chemical and biological properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2H-1-Benzopyran-2-one, 7-ethoxy-6-(3-methyl-2-butenyl)-3-(1H-tetrazol-5-yl)- typically involves multiple steps, starting from readily available precursors. One common approach might include:
Formation of the Benzopyran Core: This can be achieved through cyclization reactions involving phenolic compounds and appropriate aldehydes or ketones.
Introduction of the Ethoxy Group: Ethylation reactions using ethyl halides in the presence of a base can introduce the ethoxy group at the desired position.
Attachment of the Methyl-Butenyl Side Chain: This step may involve alkylation reactions using suitable alkyl halides or alkenes.
Incorporation of the Tetrazolyl Group: The tetrazolyl group can be introduced through cycloaddition reactions involving azides and nitriles.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield, purity, and cost-effectiveness. Techniques such as continuous flow chemistry and automated synthesis may be employed to enhance efficiency.
Analyse Des Réactions Chimiques
Types of Reactions
2H-1-Benzopyran-2-one, 7-ethoxy-6-(3-methyl-2-butenyl)-3-(1H-tetrazol-5-yl)- can undergo various chemical reactions, including:
Oxidation: The compound may be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can target specific functional groups, such as the tetrazolyl group, to yield amines or other reduced products.
Substitution: Nucleophilic or electrophilic substitution reactions can modify the ethoxy or methyl-butenyl groups.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halides, nucleophiles like amines or thiols.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction could produce amines.
Applications De Recherche Scientifique
Chemistry: As a building block for synthesizing more complex molecules.
Biology: Studied for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Investigated for therapeutic applications, including drug development.
Industry: Used in the synthesis of specialty chemicals or materials.
Mécanisme D'action
The mechanism of action of this compound would depend on its specific biological target. Generally, it may interact with enzymes, receptors, or other biomolecules, modulating their activity. The presence of the tetrazolyl group suggests potential interactions with metal ions or participation in hydrogen bonding.
Comparaison Avec Des Composés Similaires
Similar Compounds
Coumarins: Similar benzopyran derivatives known for their anticoagulant properties.
Flavonoids: Another class of benzopyran compounds with diverse biological activities.
Tetrazoles: Compounds containing the tetrazolyl group, often used in pharmaceuticals.
Uniqueness
The unique combination of functional groups in 2H-1-Benzopyran-2-one, 7-ethoxy-6-(3-methyl-2-butenyl)-3-(1H-tetrazol-5-yl)- sets it apart from other benzopyran derivatives, potentially offering distinct chemical reactivity and biological activity.
Propriétés
| 76239-49-1 | |
Formule moléculaire |
C17H18N4O3 |
Poids moléculaire |
326.35 g/mol |
Nom IUPAC |
7-ethoxy-6-(3-methylbut-2-enyl)-3-(2H-tetrazol-5-yl)chromen-2-one |
InChI |
InChI=1S/C17H18N4O3/c1-4-23-14-9-15-12(7-11(14)6-5-10(2)3)8-13(17(22)24-15)16-18-20-21-19-16/h5,7-9H,4,6H2,1-3H3,(H,18,19,20,21) |
Clé InChI |
ACJONDVTWOHKQG-UHFFFAOYSA-N |
SMILES canonique |
CCOC1=C(C=C2C=C(C(=O)OC2=C1)C3=NNN=N3)CC=C(C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![[(Tetradecan-2-yl)tellanyl]benzene](/img/structure/B14433810.png)



![{[4,4-Bis(methylsulfanyl)buta-1,3-dien-2-yl]oxy}(trimethyl)silane](/img/structure/B14433840.png)
silane](/img/structure/B14433845.png)


